(1-Methylheptyl)phosphonic Acid

概要

説明

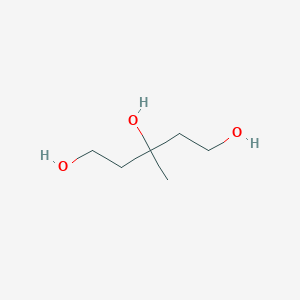

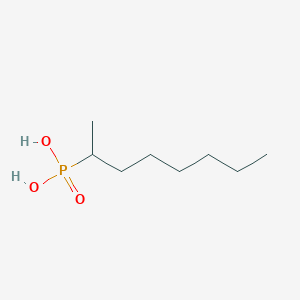

“(1-Methylheptyl)phosphonic Acid” is used in micro and nanotechnology, with various applications primarily involving films and self-assembled monolayers . It has a molecular weight of 194.21 and a molecular formula of C8H19O3P . The IUPAC name for this compound is octan-2-ylphosphonic acid .

Synthesis Analysis

The synthesis of phosphonic acids, including “(1-Methylheptyl)phosphonic Acid”, can be achieved through several methods . One of the most effective methods is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction that involves the use of bromotrimethylsilane followed by methanolysis .Molecular Structure Analysis

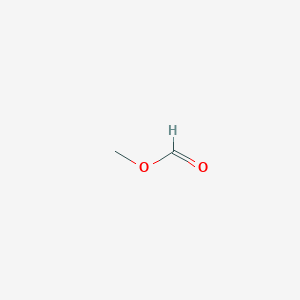

The molecular structure of “(1-Methylheptyl)phosphonic Acid” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .Chemical Reactions Analysis

Phosphonic acids, including “(1-Methylheptyl)phosphonic Acid”, have been used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . The hydrolysis of phosphonate by hydro- is one of the chemical reactions involving phosphonic acids .Physical And Chemical Properties Analysis

“(1-Methylheptyl)phosphonic Acid” has a molecular weight of 194.21 and a molecular formula of C8H19O3P . It is used in micro and nanotechnology, with various applications primarily involving films and self-assembled monolayers .科学的研究の応用

Separation and Purification Applications : The extractant isoalkyl phosphonic acid(1-methyl)heptyl monoester is effective in separating cobalt from high nickel level sulphate solutions and purifying nickel electrolyte, which is significant for industrial applications (Zhu, 2009).

Surface/Interface Control in Hybrid Materials : Phosphonate coupling molecules are increasingly used for controlling surface and interface properties in hybrid materials, (opto)electronic devices, and in the synthesis of nanomaterials (Guerrero et al., 2013).

Synthesis of Novel Compounds : New compounds like [1-fluoro-1-phosphono-7-(prop-2-enamido)heptyl]phosphonic acid, a novel -fluorinated bisphosphonic acid with a tethered acrylamide monomer, have been synthesized, demonstrating the versatility of phosphonic acids in chemical synthesis (Bala, Kashemirov & McKenna, 2010).

Crystal Growth Inhibition : Organic phosphonates, including (1-Methylheptyl)phosphonic Acid, significantly influence the kinetics of hydroxyapatite crystal growth, acting as effective inhibitors (Ziȩba et al., 1996).

Catalysis : Some phosphonic acids, like Compound 1, are highly efficient catalysts for CO2 cycloaddition reactions and ring-opening reactions with epoxides, showing potential for recycling and sustained activity (Ai et al., 2017).

Antitumor Activity : Alpha-amino phosphonic acid derivatives of vinblastine, which include phosphonate structures, have shown promising antitumor activity both in vitro and in vivo (Lavielle et al., 1991).

Sensor Applications : Phosphate-based self-assembled monolayers on silicon oxide surfaces have demonstrated good molecular order, which enhances their reliability and reproducibility in electrical and biological sensor applications (Dubey et al., 2010).

Safety And Hazards

While specific safety and hazard information for “(1-Methylheptyl)phosphonic Acid” was not found, it’s important to note that phosphonic acids can be corrosive and harmful if swallowed . They can cause severe skin burns and eye damage . Therefore, it’s crucial to handle them with care, using appropriate personal protective equipment.

将来の方向性

Phosphonic acids, including “(1-Methylheptyl)phosphonic Acid”, have a wide range of applications in various research fields including chemistry, biology, and physics . They have been used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . The future directions of phosphonic acids research are likely to continue in these areas, with a focus on developing cleaner and more efficient synthesis methods .

特性

IUPAC Name |

octan-2-ylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O3P/c1-3-4-5-6-7-8(2)12(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQLZJVBTGOVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methylheptyl)phosphonic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate](/img/structure/B43029.png)